molecular formula C8H6N4 B1396596 3-Amino-1H-indazole-4-carbonitrile CAS No. 1240518-54-0

3-Amino-1H-indazole-4-carbonitrile

Cat. No. B1396596
CAS RN: 1240518-54-0
M. Wt: 158.16 g/mol
InChI Key: KVXRKRURRSOVSJ-UHFFFAOYSA-N
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Description

3-Amino-1H-indazole-4-carbonitrile is a chemical compound with the molecular weight of 158.16 . It is also known by its IUPAC name, 3-amino-1H-indazole-4-carbonitrile .


Synthesis Analysis

The synthesis of 3-Amino-1H-indazole-4-carbonitrile and its derivatives has been a topic of interest in recent years . Various strategies have been employed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 3-Amino-1H-indazole-4-carbonitrile is represented by the InChI code 1S/C8H6N4/c9-4-5-2-1-3-6-7(5)8(10)12-11-6/h1-3H, (H3,10,11,12) .


Chemical Reactions Analysis

Indazole derivatives, including 3-Amino-1H-indazole-4-carbonitrile, have been used in various chemical reactions. For instance, they have been used in the synthesis of Bcr-Abl inhibitors . They have also been used in the design and synthesis of a series of nitro-aryl 1H-indazole derivatives .

Scientific Research Applications

Anti-Inflammatory Applications

The indazole nucleus, which is part of 3-Amino-1H-indazole-4-carbonitrile , has been studied for its potential anti-inflammatory properties. Compounds with this moiety have been synthesized and screened for in vivo anti-inflammatory potential in experimental models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema . The search for new drugs with anti-inflammatory effects is ongoing, and indazole derivatives show promise due to their high activity and minimal ulcerogenic potential .

Antimicrobial Activity

Indazole derivatives have also been explored for their antimicrobial properties. The structural diversity of the indazole nucleus allows for the development of compounds that can act against a variety of microbial strains. This makes 3-Amino-1H-indazole-4-carbonitrile a candidate for further research in the development of new antimicrobial agents .

Anti-Cancer Potential

The indazole moiety is significant in cancer research due to its antiproliferative activity. Certain derivatives of 3-Amino-1H-indazole-4-carbonitrile have shown effectiveness against colon and melanoma cell lines, with GI50 values indicating potent cell growth inhibition. This suggests that indazole derivatives could be valuable in the development of anticancer therapies .

Hypoglycemic Effects

Research has indicated that indazole compounds may have hypoglycemic effects, which could be beneficial in the treatment of diabetes. The ability of 3-Amino-1H-indazole-4-carbonitrile to influence blood sugar levels could be an area of interest for developing new diabetic medications .

Antiprotozoal Activity

Indazole derivatives have shown potential in the treatment of diseases caused by protozoan parasites. The exploration of 3-Amino-1H-indazole-4-carbonitrile in this field could lead to the discovery of novel antiprotozoal drugs, which are much needed in the fight against parasitic infections .

Tyrosine Kinase Inhibition

3-Amino-1H-indazole-4-carbonitrile: has been identified as an effective hinge-binding fragment in tyrosine kinase inhibitors. This application is particularly relevant in the design of targeted cancer therapies, as tyrosine kinases play a crucial role in the signaling pathways that regulate cell division and survival .

Anti-Inflammatory Mediator Inhibition

In osteoarthritis research, indazole derivatives have been investigated for their ability to inhibit the production of catabolic or anti-inflammatory mediators. This includes the inhibition of prostaglandin E2, tumor necrosis factor-alpha, and matrix metalloproteinase-13, which are involved in the inflammatory process of osteoarthritis .

Mechanism of Action

Target of Action

3-Amino-1H-indazole-4-carbonitrile is a derivative of indazole, a heterocyclic compound that has been found to bind with high affinity to multiple receptors Indazole derivatives have been known to interact with various targets, including kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk .

Mode of Action

Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to various biological effects . The interaction of 3-Amino-1H-indazole-4-carbonitrile with its targets could potentially lead to changes in cellular processes, although the specifics would depend on the exact target and the context of the interaction.

Biochemical Pathways

Given the broad range of biological activities exhibited by indazole derivatives, it can be inferred that multiple pathways could be affected . These could potentially include pathways related to the targets mentioned earlier, such as those involving CHK1, CHK2, and h-sgk .

Pharmacokinetics

The compound is a solid at room temperature and is stored in a refrigerator, suggesting that it is stable under these conditions . These properties could potentially impact the compound’s bioavailability, although further studies would be needed to confirm this.

Result of Action

Indazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that 3-Amino-1H-indazole-4-carbonitrile could have similar effects, depending on its specific targets and mode of action.

Action Environment

For instance, the compound is stored in a refrigerator, suggesting that low temperatures may be necessary for its stability .

Safety and Hazards

3-Amino-1H-indazole-4-carbonitrile is harmful by inhalation, in contact with skin, and if swallowed . It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Indazole derivatives, including 3-Amino-1H-indazole-4-carbonitrile, have been the subject of numerous studies due to their wide range of pharmacological activities . Future research will likely continue to explore the synthesis of these compounds and their potential applications in medicine .

properties

IUPAC Name

3-amino-1H-indazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-4-5-2-1-3-6-7(5)8(10)12-11-6/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXRKRURRSOVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NN=C2N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20708410
Record name 3-Amino-1H-indazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20708410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1H-indazole-4-carbonitrile

CAS RN

1240518-54-0
Record name 3-Amino-1H-indazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20708410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Fluoro-1,2-benzenedicarbonitrile (APIN) (5 g, 34.2 mmol) was dissolved in ethanol (80 mL) and hydrazine monohydrate (4.98 mL, 103 mmol) was added to the solution. The reaction was heated at 70° C. overnight. The reaction mixture was concentrated in vacuo and the residue was partitioned between ethyl acetate (200 mL) and water (200 mL). The organic layer was washed with water (100 mL). The aqueous layers were extracted with ethyl acetate (200 mL). Organic layers were combined, dried over anhydrous magnesium sulfate and evaporated in vacuo to give the title compound (4.7 g, 87%) as a yellow solid. LCMS (System A) RT=0.53 min, ES+ve m/z 159 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.98 mL
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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